molecular formula C20H29N3O3 B2799332 4-Cyclobutyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380040-43-5

4-Cyclobutyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2799332
CAS No.: 2380040-43-5
M. Wt: 359.47
InChI Key: CPDLHCNXVGPCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a cyclobutylpyrimidine moiety linked to a piperidine ring and an oxane group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the cyclobutylpyrimidine core. This is followed by the introduction of the piperidine ring and the oxane group through various organic reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-Cyclobutyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for research in cell signaling and metabolic pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone
  • [4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
  • [4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone

Uniqueness

The uniqueness of 4-Cyclobutyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-20(18-6-1-2-11-25-18)23-9-7-15(8-10-23)13-26-19-12-17(21-14-22-19)16-4-3-5-16/h12,14-16,18H,1-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDLHCNXVGPCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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